molecular formula C30H22N2O4 B10841381 2,7-Bis(phenylacetamido)anthraquinone

2,7-Bis(phenylacetamido)anthraquinone

Cat. No. B10841381
M. Wt: 474.5 g/mol
InChI Key: YFLLPGICLQVMIU-UHFFFAOYSA-N
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Description

Anthraquinones are a class of naturally occurring compounds that have been used for centuries in traditional medicine and as dyes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Bis(phenylacetamido)anthraquinone typically involves the acetylation of 2,7-diaminoanthraquinone followed by further amination. The reaction conditions often include the use of organic solvents and catalysts to facilitate the acetylation and amination processes .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2,7-Bis(phenylacetamido)anthraquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.

    Substitution: The phenylacetamido groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

2,7-Bis(phenylacetamido)anthraquinone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,7-Bis(phenylacetamido)anthraquinone involves its interaction with essential cellular proteins. It can inhibit enzymes such as topoisomerases and kinases, which are crucial for cell division and survival . By targeting these proteins, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Similar Compounds:

    Doxorubicin: An anthracycline antibiotic with a similar anthraquinone core, used as an anticancer agent.

    Daunorubicin: Another anthracycline with similar properties and applications.

    Mitoxantrone: A synthetic anthraquinone derivative used in cancer therapy.

Uniqueness: this compound is unique due to the specific substitution pattern of phenylacetamido groups at the 2 and 7 positions. This structural modification enhances its chemical stability and biological activity compared to other anthraquinone derivatives .

properties

Molecular Formula

C30H22N2O4

Molecular Weight

474.5 g/mol

IUPAC Name

N-[9,10-dioxo-7-[(2-phenylacetyl)amino]anthracen-2-yl]-2-phenylacetamide

InChI

InChI=1S/C30H22N2O4/c33-27(15-19-7-3-1-4-8-19)31-21-11-13-23-25(17-21)30(36)26-18-22(12-14-24(26)29(23)35)32-28(34)16-20-9-5-2-6-10-20/h1-14,17-18H,15-16H2,(H,31,33)(H,32,34)

InChI Key

YFLLPGICLQVMIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=C(C=C4)NC(=O)CC5=CC=CC=C5

Origin of Product

United States

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